3-(Oxolan-2-ylmethylidene)azetidine
CAS No.: 1508082-04-9
Cat. No.: VC3088648
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1508082-04-9 |
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Molecular Formula | C8H13NO |
Molecular Weight | 139.19 g/mol |
IUPAC Name | 3-(oxolan-2-ylmethylidene)azetidine |
Standard InChI | InChI=1S/C8H13NO/c1-2-8(10-3-1)4-7-5-9-6-7/h4,8-9H,1-3,5-6H2 |
Standard InChI Key | ZEALZCXLOKLCOJ-UHFFFAOYSA-N |
SMILES | C1CC(OC1)C=C2CNC2 |
Canonical SMILES | C1CC(OC1)C=C2CNC2 |
Introduction
Chemical Identity and Structural Properties
3-(Oxolan-2-ylmethylidene)azetidine (CAS No. 1508082-04-9) is a heterocyclic organic compound characterized by its distinct molecular structure containing both azetidine and oxolane (tetrahydrofuran) ring systems joined through a methylidene group. The compound possesses the molecular formula C₈H₁₃NO with a calculated molecular weight of 139.190 g/mol .
Structural Characteristics
The structure consists of a four-membered azetidine ring connected to a five-membered oxolane ring via a methylidene (=CH-) bridge. This arrangement creates a unique chemical entity with distinct spatial and electronic properties:
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The azetidine ring contributes significant ring strain due to its four-membered structure
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The oxolane (tetrahydrofuran) component provides oxygen functionality and altered electronic distribution
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The methylidene bridge introduces a rigid connection between the two heterocyclic systems
Physical Properties
Based on predicted data and structural analysis, the compound exhibits the following physical properties:
Property | Value |
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Molecular Formula | C₈H₁₃NO |
Molecular Weight | 139.190 g/mol |
H-Bond Donor Count | 1 |
H-Bond Acceptor Count | 2 |
InChIKey | ZEALZCXLOKLCOJ-UHFFFAOYSA-N |
Physical State | Typically observed as a solid at room temperature |
Structural Relationship with Other Azetidine Compounds
3-(Oxolan-2-ylmethylidene)azetidine shares structural similarities with several other azetidine derivatives that have been more extensively characterized.
Comparison with Related Azetidine Compounds
Structural Properties and Ring Strain
The azetidine ring in these compounds introduces significant ring strain, which influences both reactivity and conformational behavior. Recent crystallographic studies of 3-aryl-3-alkyl oxetanes (structural analogs containing oxygen instead of nitrogen in the four-membered ring) reveal:
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Characteristic bond angles distorted from ideal tetrahedral geometry
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Distinctive torsion angles resulting from ring strain
These structural features likely extend to 3-(oxolan-2-ylmethylidene)azetidine, though with variations due to the presence of the methylidene bridge and nitrogen atom.
Reactivity and Chemical Behavior
The reactivity of 3-(oxolan-2-ylmethylidene)azetidine can be inferred from the known behavior of related azetidine compounds and the influence of its structural components.
Radical Chemistry of Azetidines
Recent research has demonstrated that azetidine compounds can participate in radical-mediated transformations, particularly under photoredox catalysis conditions. Studies on related azetidine derivatives reveal:
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Formation of azetidine radicals under mild visible light photoredox conditions
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Participation in decarboxylative coupling reactions
The presence of the methylidene group in 3-(oxolan-2-ylmethylidene)azetidine likely introduces additional reactivity through the alkene functionality, potentially serving as a site for further functionalization.
Predicted Collision Cross Section Data
For related azetidine compounds, mass spectrometry studies have provided predicted collision cross section (CCS) data for various adducts, which may be comparable for 3-(oxolan-2-ylmethylidene)azetidine:
Adduct | Predicted CCS Range (Ų) |
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[M+H]⁺ | ~124-125 |
[M+Na]⁺ | ~130 |
[M+NH₄]⁺ | ~129-130 |
[M+K]⁺ | ~128-129 |
[M-H]⁻ | ~125 |
These values reflect the three-dimensional spatial arrangement and can be valuable for analytical identification and characterization .
Pharmaceutical Relevance and Applications
Azetidine-containing compounds have gained significant attention in pharmaceutical research due to their unique structural and electronic properties.
Analytical Characterization and Identification
Reliable analytical methods are essential for characterizing and identifying 3-(oxolan-2-ylmethylidene)azetidine in research and development contexts.
Spectroscopic Methods
Standard spectroscopic techniques employed for structural characterization include:
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NMR Spectroscopy: ¹H, ¹³C, and potentially ¹⁵N NMR provide detailed structural information
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Mass Spectrometry: Various ionization techniques coupled with high-resolution mass analysis
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Infrared Spectroscopy: Identification of characteristic functional group vibrations
Chromatographic Analysis
For purification and quantitative analysis, chromatographic techniques commonly employed include:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), potentially coupled with mass spectrometry
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Thin-Layer Chromatography (TLC) for reaction monitoring and initial purification
Future Research Directions
The unique structural features of 3-(oxolan-2-ylmethylidene)azetidine suggest several promising avenues for future investigation:
Synthetic Optimization
Development of efficient, scalable synthetic routes specifically tailored for 3-(oxolan-2-ylmethylidene)azetidine would facilitate its broader application in research. Potential approaches include:
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Exploration of photoredox catalysis for selective functionalization
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Investigation of stereoselective synthesis methods
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Development of one-pot, multi-component reactions for streamlined preparation
Structure-Activity Relationship Studies
Systematic modification of the 3-(oxolan-2-ylmethylidene)azetidine scaffold could yield valuable insights into structure-activity relationships, particularly:
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Influence of substitution patterns on biological activity
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Effect of stereochemistry on molecular recognition
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Impact of conformational constraints on binding properties
Applications in Chemical Library Development
The unique structural features make 3-(oxolan-2-ylmethylidene)azetidine an attractive building block for diverse chemical libraries:
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Generation of focused compound collections for high-throughput screening
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Development of fragment libraries for fragment-based drug discovery
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Creation of structurally diverse collections for broad biological screening
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